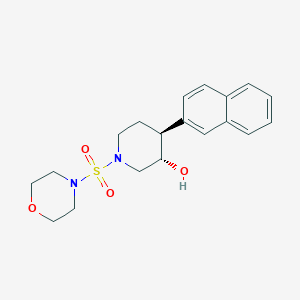![molecular formula C13H22N4O3 B3816943 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B3816943.png)
2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol
説明
2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. DMPE is a derivative of the antimalarial drug pyrimethamine and has been shown to have antitumor, antiviral, and anti-inflammatory effects.
科学的研究の応用
2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been shown to have a wide range of scientific research applications. It has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of various cancer cell lines. 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis.
作用機序
The mechanism of action of 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the inhibition of DNA synthesis and cell growth. 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways. This inhibition leads to the inhibition of cell proliferation and inflammation.
Biochemical and Physiological Effects
2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has also been shown to inhibit the replication of viruses by interfering with the viral life cycle. Additionally, 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its potential as a therapeutic agent. 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been shown to have antitumor, antiviral, and anti-inflammatory effects, making it a promising candidate for further research. Additionally, 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its potential toxicity. 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been shown to have cytotoxic effects on some cell lines, and its safety in humans has not been fully established. Additionally, 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol. One direction is to further investigate its potential as an antitumor agent. 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been shown to inhibit the growth of various cancer cell lines, and further research could lead to the development of new cancer therapies. Another direction is to investigate its potential as an antiviral agent. 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol has been shown to inhibit the replication of HIV and herpes simplex virus, and further research could lead to the development of new antiviral therapies. Additionally, further research could be done to investigate the safety and efficacy of 2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol in humans.
特性
IUPAC Name |
2-[4-(2,6-dimethoxypyrimidin-4-yl)-1-methylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-16-5-6-17(9-10(16)4-7-18)11-8-12(19-2)15-13(14-11)20-3/h8,10,18H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMVUSETQUJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)C2=CC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Dimethoxypyrimidin-4-yl)-1-methylpiperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3816860.png)
![1-(4-{[allyl(2-propyn-1-yl)amino]methyl}phenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B3816862.png)
![N-[2-(2-chlorophenyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3816870.png)
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3816873.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3816876.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B3816884.png)
![2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B3816898.png)
![N-[2-(acetylamino)phenyl]-2-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3816900.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B3816914.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3816916.png)
![3-cyclopropyl-5-{[3-(2-methylphenoxy)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B3816932.png)

![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B3816949.png)